2-Methyloxazole
Overview
Description
2-Methyloxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at the first and third positions, respectively. This compound is a derivative of oxazole, where a methyl group is attached to the second carbon of the ring. It is known for its significant role in medicinal chemistry and various biological activities.
Mechanism of Action
Target of Action
Oxazole derivatives, a group to which 2-methyloxazole belongs, have been found to interact with various enzymes and receptors in biological systems
Mode of Action
It’s known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction could lead to changes in the function of these targets, potentially influencing biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of oxazole derivatives have been studied . These studies could provide insights into the ADME properties of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions . Depending on the specific targets and pathways affected, this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
2-Methyloxazole has been shown to interact with various enzymes and receptors via numerous non-covalent interactions These interactions play a crucial role in its biochemical reactions
Cellular Effects
This compound and its derivatives have demonstrated significant antiproliferative activity in vitro against a panel of cancer cell lines . They inhibit tubulin polymerization at submicromolar concentrations, which can lead to cell cycle effects and apoptosis
Molecular Mechanism
It is known that this compound and its derivatives can bind to the colchicine site of tubulin and inhibit tubulin polymerization This interaction can lead to changes in gene expression and enzyme activation or inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxazole can be synthesized through several methods, including:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions to form oxazoles.
Cyclization of β-Hydroxy Amides: This method uses Deoxo-Fluor® at room temperature to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
2-Methyloxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces oxazole derivatives with various functional groups.
Reduction: Yields oxazolines.
Substitution: Results in substituted oxazoles with diverse functional groups.
Scientific Research Applications
2-Methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Isoxazole
- Oxadiazole
- Benzoxazole
- Oxazoline
- Oxazolidinone
Properties
IUPAC Name |
2-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502126 | |
Record name | 2-Methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-10-4 | |
Record name | 2-Methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methyloxazole has the molecular formula C4H5NO and a molecular weight of 83.09 g/mol.
A: Yes, researchers frequently utilize infrared spectrophotometry and 1H-NMR spectrophotometry to elucidate the structure of this compound derivatives. For example, one study attempted to synthesize 4-(4-methoxybenzylidene)-2-methyloxazole-5-one and used these techniques to confirm the product's identity. [] Another study employed 13C NMR to distinguish between different isomers of oxazolopyridine systems, including those containing the this compound moiety. []
A: A method for the large-scale preparation of this compound-4-carboxaldehyde involves the reduction of its corresponding N-methoxy-N-methyl amide using lithium aluminum hydride, followed by workup and isolation by crystallization. []
A: Yes, the aldehyde group in this compound-4-carboxaldehyde can be converted to a trimethylsilylethynyl group. This transformation involves preparing a dibromoolefin, converting it to an acetylide using sodium bis(trimethylsilyl)amide and methyllithium, and then trapping it with trimethylsilyl chloride. The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, can undergo a modified Sonogashira coupling reaction to yield various 4-arylethynyl-2-methyloxazole derivatives. [, ]
A: this compound derivatives have shown promise as potential therapeutics. For instance, 4-arylethynyl-2-methyloxazole derivatives have been investigated as mGluR5 antagonists for potential use in treating drug abuse. [, ] Additionally, a series of 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. []
A: Yes, certain this compound derivatives display promising biological activities. For instance, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole] has been identified as a quorum sensing inhibitor. [] Quorum sensing is a bacterial communication process that regulates virulence gene expression. This compound, along with other this compound derivatives, effectively reduced violacein production in Chromobacterium violaceum CV026 and fluorescent pigment production in Pseudomonas aeruginosa ATCC 27853. []
A: Yes, diamines containing the this compound ring, like 4,5-bis(4-aminophenyl)-2-methyloxazole (BAPO), have been investigated as curing agents for epoxy resins. [] These resins, when cured with BAPO, exhibited excellent bonding strength even at elevated temperatures and demonstrated good thermal resistance. []
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